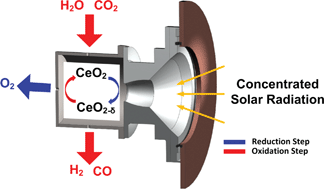Syngas production by simultaneous splitting of H2O and CO2via ceria redox reactions in a high-temperature solar reactor
Energy & Environmental Science Pub Date: 2011-11-18 DOI: 10.1039/C1EE02620H
Abstract
Solar syngas production from


Recommended Literature
- [1] Adsorptive removal of uranium(vi) from wastewater using a crosslinked amidoxime-functionalized β-cyclodextrin polymer†
- [2] Continuous synthesis of zinc oxide nanoparticles in supercritical water
- [3] Back cover
- [4] 2014 atomic spectrometry update – a review of advances in environmental analysis
- [5] Notes from the Reports of Public Analysts
- [6] Contents
- [7] VII.—On the crystallised hydrates of baryta and strontia
- [8] Contents list
- [9] Photocatalytic reactivity tuning by heterometal and addenda metal variation in Lindqvist polyoxometalates†
- [10] CS Autumn Meeting: trends in education in Analytical Chemistry

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 118476-89-4
-
CAS no.: 16514-83-3









